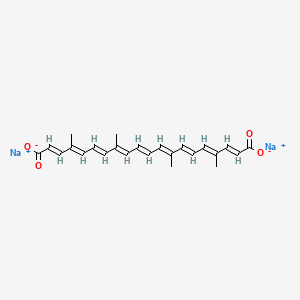
Norbixin disodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norbixin disodium is a water-soluble carotenoid derived from the seeds of the annatto tree (Bixa orellana L.). It is primarily used as a natural food colorant, imparting a yellow to orange hue to various food products. The compound is known for its stability in alkaline conditions and its ability to provide vibrant colors, making it a popular choice in the food industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Norbixin disodium is typically prepared from bixin, another carotenoid found in annatto seeds. The process involves the hydrolysis of bixin in an alkaline solution, followed by acidification to precipitate norbixin. The precipitate is then filtered, washed, dried, and milled to produce a granular powder .
Industrial Production Methods:
Solvent Extraction: The outer coating of annatto seeds is washed with food-grade solvents such as acetone, methanol, hexane, ethanol, isopropyl alcohol, ethyl acetate, or supercritical carbon dioxide. The solvent is then removed, and the resultant powder is crystallized and dried. Aqueous alkali is added to the powder, which is then heated to hydrolyze the coloring matter.
Alkali Processing: The outer coating of annatto seeds is removed using aqueous alkali. The bixin is hydrolyzed to norbixin in a hot alkaline solution and then acidified to precipitate norbixin.
Analyse Chemischer Reaktionen
Types of Reactions: Norbixin disodium undergoes various chemical reactions, including:
Oxidation: Exposure to oxygen can lead to the degradation of norbixin, resulting in the formation of colorless compounds.
Reduction: Reduction reactions can alter the conjugated double-bond system of norbixin, affecting its color properties.
Substitution: Norbixin can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Oxygen, light, and heat can act as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) are commonly used.
Major Products Formed:
Oxidation: Degradation products that are often colorless.
Reduction: Altered norbixin molecules with modified color properties.
Substitution: Various substituted norbixin derivatives.
Wissenschaftliche Forschungsanwendungen
Norbixin disodium has a wide range of applications in scientific research:
Chemistry: Used as a natural dye in analytical chemistry for the detection of various substances.
Biology: Studied for its antioxidant properties and potential health benefits.
Medicine: Investigated for its potential therapeutic effects, including its role in reducing oxidative stress and inflammation.
Industry: Widely used as a natural food colorant in the food and beverage industry.
Wirkmechanismus
The exact mechanism of action of norbixin disodium is not fully understood. it is known to exert its effects through its antioxidant properties. Norbixin can scavenge free radicals, thereby reducing oxidative stress and preventing cellular damage. It may also interact with various molecular targets and pathways involved in inflammation and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Norbixin disodium is often compared with other carotenoids such as bixin, tocotrienols, and tocopherols:
Bixin: The methyl ester of norbixin, which is oil-soluble and used in similar applications.
Tocotrienols and Tocopherols: These compounds are also derived from annatto seeds and have antioxidant properties. .
This compound stands out due to its water solubility and stability in alkaline conditions, making it particularly suitable for use in a wide range of food products and industrial applications.
Eigenschaften
CAS-Nummer |
33261-81-3 |
|---|---|
Molekularformel |
C24H26Na2O4 |
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
disodium;(2E,4E,6E,8E,10E,12E,14E,16E,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioate |
InChI |
InChI=1S/C24H28O4.2Na/c1-19(11-7-13-21(3)15-17-23(25)26)9-5-6-10-20(2)12-8-14-22(4)16-18-24(27)28;;/h5-18H,1-4H3,(H,25,26)(H,27,28);;/q;2*+1/p-2/b6-5+,11-7+,12-8+,17-15+,18-16+,19-9+,20-10+,21-13+,22-14+;; |
InChI-Schlüssel |
APLSESHXCGENDZ-ZKAUOVOBSA-L |
Isomerische SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C(=O)[O-])/C)/C)/C=C/C=C(/C=C/C(=O)[O-])\C.[Na+].[Na+] |
Kanonische SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)[O-])C=CC=C(C)C=CC(=O)[O-].[Na+].[Na+] |
Verwandte CAS-Nummern |
542-40-5 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


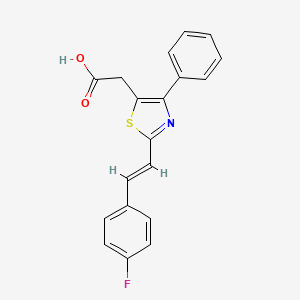
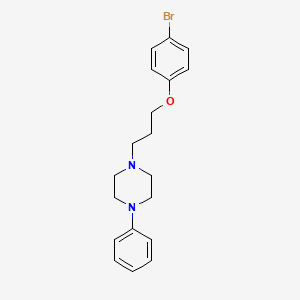
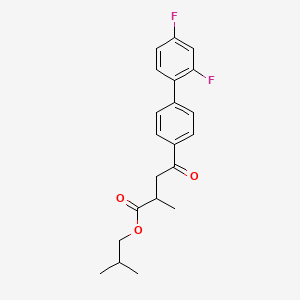
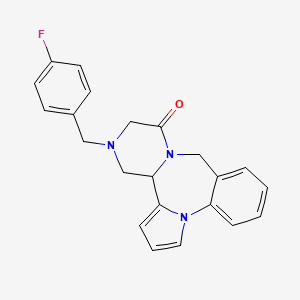

![7,21-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18(23),19,21,24,26(30),27-tridecaene-11,16-dione](/img/structure/B12712532.png)

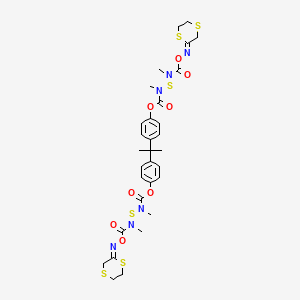
![(E)-but-2-enedioic acid;8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12712550.png)

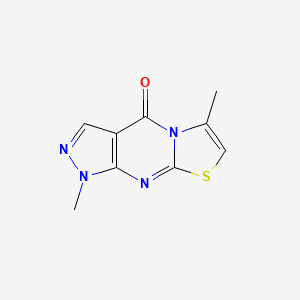
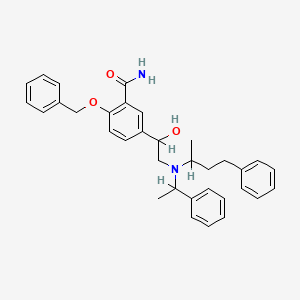
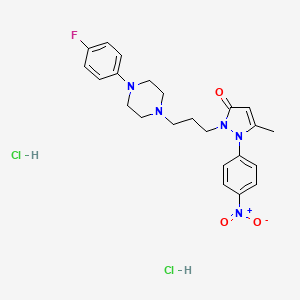
![2-ethyl-5-(5-fluoro-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12712581.png)
